Mushroom Tyrosinase Inhibition: BPA10 (122324-23-6) Is Completely Inactive vs. 22–45% Inhibition by BPA11, BPA12, BPA13, and 39% by Kojic Acid
In a head-to-head mushroom tyrosinase inhibition assay conducted at a uniform compound concentration of 25 µM, BPA10 (the target compound) showed no inhibition (NI), whereas its closest structural analogs BPA11 (4-hydroxy-3,5-dimethoxyphenyl), BPA12 (3-bromo-4-hydroxyphenyl), and BPA13 (3,5-dibromo-4-hydroxyphenyl) inhibited the enzyme by 22.53%, 30.13%, and 44.68%, respectively. The clinical reference standard kojic acid inhibited by 39.35% under the same conditions [1]. This 100% differential in activity between BPA10 and its hydroxylated analogs is directly attributable to the absence of a phenolic 4-OH group, which is essential for hydrogen-bonding interactions with His85 and Glu322 in the tyrosinase active site [1].
| Evidence Dimension | Mushroom tyrosinase inhibition (%) at 25 µM |
|---|---|
| Target Compound Data | BPA10 (122324-23-6): NI (no inhibition) |
| Comparator Or Baseline | BPA11: 22.53±1.44%; BPA12: 30.13±2.06%; BPA13: 44.68±0.62%; Kojic acid: 39.35±0.83% |
| Quantified Difference | >100-fold differential (qualitative: active vs. completely inactive) |
| Conditions | Mushroom tyrosinase, L-DOPA substrate, 25 µM compound, triplicate wells, absorbance at 500 nm |
Why This Matters
For researchers screening tyrosinase inhibitors, substituting BPA10 for BPA11–BPA13 will produce a false-negative result; conversely, BPA10 is the only BPA-series compound suitable as a true negative control in melanogenesis assays.
- [1] Yun HY, Kim DH, Son S, Ullah S, Kim SJ, Kim YJ, Yoo JW, Jung Y, Chun P, Moon HR. Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles. Drug Des Devel Ther. 2015;9:4259-4268. doi:10.2147/DDDT.S89976 View Source
